molecular formula C14H11BrN2O3 B5202841 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide

Cat. No. B5202841
M. Wt: 335.15 g/mol
InChI Key: BMHGPVSHQONJJX-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide, also known as AB-1, is a novel compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. Additionally, we will list future directions for AB-1 research.

Mechanism of Action

The mechanism of action of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide is not fully understood. However, it has been suggested that N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide inhibits the activity of certain enzymes involved in cell growth and proliferation. Additionally, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been found to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, including DNA topoisomerase II and histone deacetylase. Additionally, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been found to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has also been found to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been extensively studied for its potential therapeutic benefits, making it a promising candidate for further research. However, there are also limitations to using N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide in lab experiments. For example, the mechanism of action of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide is not fully understood, and more research is needed to fully elucidate its effects.

Future Directions

There are several future directions for N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide research. One potential direction is to investigate the potential of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide and to optimize its use in cancer treatment. Finally, more research is needed to explore the potential of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide as a tool for studying the role of oxidative stress in cancer and other diseases.

Synthesis Methods

The synthesis of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with N-(2-furyl) acetamide in the presence of triethylamine. The resulting product is then treated with ammonium carbonate to yield the final product, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide. The synthesis of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been optimized to improve yield and purity, and the compound has been characterized using various spectroscopic techniques.

Scientific Research Applications

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been studied extensively for its potential therapeutic benefits. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-11-6-2-1-5-10(11)14(19)17-12(13(16)18)8-9-4-3-7-20-9/h1-8H,(H2,16,18)(H,17,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHGPVSHQONJJX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide

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